(R)-Norfenfluramine hydrochloride
Description
IUPAC Nomenclature and Systematic Chemical Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride. This nomenclature explicitly identifies the stereochemical configuration at the chiral center through the (2R) designation, indicating the absolute configuration of the asymmetric carbon atom within the propan-2-amine backbone. Alternative systematic names include (R)-alpha-Methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride and Benzeneethanamine, alpha-methyl-3-(trifluoromethyl)-, hydrochloride, (R)-.
The compound belongs to the broader chemical classification of substituted amphetamines, specifically categorized within the phenethylamine family. More precisely, it represents a member of the trifluoromethyl-substituted amphetamines, characterized by the presence of a trifluoromethyl group (-CF3) at the meta position of the benzene ring. The systematic classification places this compound within the subgroup of secondary amines when considering the free base form, though the hydrochloride salt represents the protonated ammonium species.
Chemical registry information indicates the CAS Registry Number as 41538-52-7, while the UNII (Unique Ingredient Identifier) is designated as 7BQL0CES9K. The PubChem Compound Identifier (CID) for this specific enantiomer is 119025815, distinguishing it from the racemic mixture and the opposite enantiomer. Additional synonymous designations include L-Norfenfluramine hydrochloride and (-)-Norfenfluramine hydrochloride, reflecting the historical nomenclature conventions that correlate the R-configuration with the levorotatory optical activity.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is established as C10H13ClF3N, representing the hydrochloride salt form with a molecular weight of 239.66 g/mol. The parent compound, (R)-Norfenfluramine in its free base form, corresponds to the molecular formula C10H12F3N with a molecular weight of 203.20 g/mol. This molecular composition reflects the presence of ten carbon atoms, twelve hydrogen atoms in the free base (thirteen in the hydrochloride), three fluorine atoms constituting the trifluoromethyl group, one nitrogen atom, and one chloride ion in the salt form.
The stereochemical configuration centers around the asymmetric carbon at position 2 of the propan-2-amine chain, designated with R-configuration according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment reflects the specific three-dimensional arrangement of substituents around the chiral center, with the amino group, methyl group, benzyl substituent, and hydrogen atom arranged in a defined spatial configuration. The R-configuration correlates with the (-) optical rotation, earning the compound the alternative designation of (-)-Norfenfluramine.
The InChI (International Chemical Identifier) string for the compound is InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m1./s1, providing a standardized representation of the molecular structure and stereochemistry. The corresponding InChI Key is PIDLOFBRTWNFAR-OGFXRTJISA-N, offering a condensed hash-like identifier for database searches and chemical informatics applications.
The SMILES (Simplified Molecular Input Line Entry System) representation is CC@HN.Cl, where the @H notation specifically indicates the stereochemical configuration at the chiral center. This notation system provides a linear textual representation of the three-dimensional molecular structure, enabling computational processing and database storage of stereochemical information.
X-ray Crystallography and Conformational Analysis
Crystallographic analysis reveals that this compound adopts a specific solid-state conformation characterized by defined intermolecular interactions and packing arrangements. The compound exists as a crystalline material in the solid state, with structural data available through both 2D molecular representations and computed 3D conformational models. The three-dimensional conformer data provides insights into the preferred spatial arrangement of atoms within the molecule, including bond angles, dihedral angles, and overall molecular geometry.
The conformational analysis indicates that the phenyl ring maintains planarity, while the propan-2-amine side chain exhibits conformational flexibility around the benzylic carbon-carbon bond. The trifluoromethyl substituent at the meta position of the benzene ring introduces significant steric and electronic effects, influencing both the local geometry around the aromatic system and the overall molecular conformation. These effects contribute to the compound's distinctive chemical and physical properties compared to unsubstituted amphetamine analogues.
Computational molecular modeling studies have provided detailed conformational data, including energy-minimized structures and conformational population distributions. The preferred conformation in the solid state reflects the balance between intramolecular interactions, such as aromatic-aliphatic contacts, and intermolecular forces including hydrogen bonding patterns characteristic of ammonium chloride salts. The crystal structure demonstrates the typical ionic interactions between the protonated amino group and the chloride counterion, contributing to the overall stability of the crystalline form.
The structural characterization includes detailed geometric parameters, with the carbon-carbon bond lengths in the aromatic ring averaging approximately 1.39 Å, consistent with typical benzene ring dimensions. The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic lengths of approximately 1.33 Å, reflecting the strong electronegativity of fluorine and its impact on local electron density distribution.
Comparative Analysis with Fenfluramine and Norfenfluramine Racemates
Comparative structural analysis between this compound and related compounds reveals significant differences in molecular composition and stereochemical properties. Fenfluramine, the parent compound, possesses the molecular formula C12H16F3N, containing an additional ethyl group attached to the nitrogen atom, distinguishing it from the norfenfluramine structure. This N-ethyl substitution increases the molecular weight of fenfluramine to 231.26 g/mol for the free base form, compared to 203.20 g/mol for norfenfluramine.
The racemic mixture of norfenfluramine hydrochloride, with CAS number 673-18-7, contains equal proportions of both R- and S-enantiomers, contrasting with the enantiopure (R)-form under investigation. The racemic compound shares the same molecular formula C10H13ClF3N and molecular weight of 239.66 g/mol, but differs significantly in optical activity and potentially in biological activity profiles. The PubChem CID for the racemic mixture is 120765, distinguished from the specific R-enantiomer (CID 119025815).
Structural comparison data demonstrates that while both enantiomers share identical molecular connectivity, they represent non-superimposable mirror images with distinct three-dimensional arrangements. The S-enantiomer, also known as (+)-Norfenfluramine or dexnorfenfluramine, exhibits opposite optical rotation compared to the R-enantiomer. This stereochemical difference has profound implications for molecular recognition processes and potential interactions with chiral environments.
The relationship between fenfluramine and norfenfluramine involves N-dealkylation metabolism, where the N-ethyl group of fenfluramine is removed to produce norfenfluramine. This metabolic transformation represents a common biotransformation pathway for N-alkylated phenethylamine compounds, resulting in the formation of the primary amine metabolite. The structural modification from secondary amine (fenfluramine) to primary amine (norfenfluramine) significantly alters the compound's chemical properties, including basicity, hydrogen bonding capacity, and molecular recognition characteristics.
Table 1 presents a comprehensive comparison of key molecular parameters:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID | Stereochemistry |
|---|---|---|---|---|---|
| (R)-Norfenfluramine HCl | C10H13ClF3N | 239.66 | 41538-52-7 | 119025815 | R-configuration |
| Racemic Norfenfluramine HCl | C10H13ClF3N | 239.66 | 673-18-7 | 120765 | R/S mixture |
| Fenfluramine HCl | C12H17ClF3N | 267.72 | 404-82-0 | 91452 | R/S mixture |
| (-)-Norfenfluramine (free base) | C10H12F3N | 203.20 | N/A | 12895728 | R-configuration |
Properties
IUPAC Name |
(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-52-7 | |
| Record name | Norfenfluramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041538527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFENFLURAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQL0CES9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Norfenfluramine hydrochloride typically involves the reduction of fenfluramine. One common method is the catalytic hydrogenation of fenfluramine using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield ®-Norfenfluramine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-Norfenfluramine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: ®-Norfenfluramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated derivatives of ®-Norfenfluramine.
Scientific Research Applications
®-Norfenfluramine hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fenfluramine and its metabolites.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmitter levels.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and anxiety due to its serotonergic activity.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of ®-Norfenfluramine hydrochloride involves the modulation of serotonin levels in the brain. It acts as a serotonin releasing agent, increasing the release of serotonin from presynaptic neurons. This leads to elevated serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also inhibits the reuptake of serotonin, further prolonging its action. The molecular targets include serotonin receptors and the serotonin transporter.
Comparison with Similar Compounds
Fenfluramine and Dexfenfluramine
- Mechanistic Differences: Fenfluramine (a racemic mixture of d- and l-isomers) and its dextro-enantiomer, dexfenfluramine, are serotonin-releasing agents (SRAs) that act via serotonin transporters (SERT). In contrast, (R)-norfenfluramine is a direct 5-HT2B agonist, bypassing SERT-mediated uptake . Fenfluramine's antiepileptic effects in Dravet syndrome involve σ1 receptor modulation, while (R)-norfenfluramine acts as a σ1 receptor antagonist . Potency: (R)-norfenfluramine causes more severe pulmonary vasoconstriction than dexfenfluramine in rat models .
- Pharmacokinetics: Parameter Fenfluramine (R)-Norfenfluramine Half-life (h) 20 30 Primary Excretion Urine (>90%) Urine (>90%) Metabolic Pathway N-dealkylation Oxidation, glucuronidation
Enantiomeric Comparison: (R)- vs. (S)-Norfenfluramine
- Receptor Specificity: (R)-Norfenfluramine exhibits >10-fold higher affinity for 5-HT2B receptors compared to the S-enantiomer, which shows negligible activity .
- Functional Effects: (R)-Norfenfluramine induces Ca<sup>2+</sup>-dependent serotonin release from synaptic vesicles, whereas the S-form lacks this activity . The R-enantiomer is primarily responsible for PAH-related vasoconstriction, while the S-form is pharmacologically inert in this context .
Other 5-HT2B Ligands
- RS127445 (5-HT2B antagonist): Unlike (R)-norfenfluramine, RS127445 blocks 5-HT2B receptors (Ki = 1.3 nM) and reverses PAH in preclinical models .
Structural Analogs in Clinical Use
- Dexfenfluramine: Shares metabolic pathways with fenfluramine but lacks (R)-norfenfluramine’s direct 5-HT2B agonism. Both compounds were withdrawn due to valvulopathy risks linked to 5-HT2B activation .
Key Research Findings
- Vascular Effects: (R)-Norfenfluramine (1–10 μM) induces vasoconstriction in rat pulmonary arteries, surpassing dexfenfluramine’s potency . This activity correlates with its 5-HT2B agonism and Ca<sup>2+</sup> mobilization .
- Neurotransmitter Release: At 10 μM, (R)-norfenfluramine releases serotonin and dopamine from rat hippocampal synaptosomes, a property absent in fenfluramine .
- Clinical Implications: Prolonged 5-HT2B activation by (R)-norfenfluramine underlies fenfluramine-associated valvular heart disease, emphasizing the need for enantiomer-specific toxicity profiling .
Data Tables
Biological Activity
(R)-Norfenfluramine hydrochloride, a metabolite of fenfluramine, has garnered attention for its biological activity, particularly in the context of epilepsy treatment. This compound is primarily recognized for its role in managing seizures associated with Dravet syndrome (DS), a severe form of epilepsy. Below, we explore the pharmacological profile, mechanisms of action, and clinical relevance of (R)-norfenfluramine.
Chemical Structure and Metabolism
(R)-Norfenfluramine is an enantiomer of norfenfluramine, which itself is a metabolite of fenfluramine. Fenfluramine is extensively metabolized in the liver, with over 75% converted to norfenfluramine through cytochrome P450 enzymes such as CYP1A2, CYP2B6, and CYP2D6 . This metabolic pathway is crucial as it influences the pharmacokinetics and pharmacodynamics of the drug.
The primary mechanism by which (R)-norfenfluramine exerts its effects is through the modulation of serotonin receptors. Specifically, it interacts with 5-HT receptors and sigma receptors, which are implicated in seizure activity and mood regulation . Notably, (R)-norfenfluramine has been shown to activate 5-HT2B receptors with greater potency than its counterpart enantiomers, suggesting a potential role in both therapeutic and adverse effects .
Antiepileptic Effects
Recent studies have demonstrated significant antiepileptic effects of (R)-norfenfluramine in preclinical models. In a zebrafish model of Dravet syndrome, both (R)-norfenfluramine and its counterpart enantiomer showed substantial reductions in seizure frequency and duration . The efficacy was comparable to that observed with other established antiepileptic drugs (AEDs), indicating that (R)-norfenfluramine may contribute significantly to the therapeutic effects of fenfluramine.
Comparative Efficacy
Research comparing the efficacy of various enantiomers has revealed that (R)-norfenfluramine exhibits enhanced potency relative to fenfluramine itself. For instance, studies report that (R)-norfenfluramine is approximately 10 times more potent than fenfluramine in preventing seizures in specific animal models . This finding underscores the importance of stereochemistry in drug action and highlights the potential for targeted therapies based on specific enantiomers.
FDA Approval and Use
Fenfluramine, including its active metabolite (R)-norfenfluramine, received FDA approval for the treatment of seizures associated with Dravet syndrome. Clinical trials have demonstrated that fenfluramine significantly reduces seizure frequency in patients who are resistant to other treatments . The therapeutic window appears favorable, with a manageable side effect profile when monitored appropriately.
Case Studies
A review of clinical cases highlights the effectiveness of fenfluramine in reducing seizure episodes among pediatric patients diagnosed with Dravet syndrome. In one study involving 263 patients treated with fenfluramine, over 60% experienced a reduction in seizure frequency by at least 50% . The safety profile was acceptable, although monitoring for potential cardiac effects remains critical due to the drug's interaction with serotonin receptors.
Q & A
Q. What is the primary mechanism of action of (R)-Norfenfluramine hydrochloride in cardiovascular research?
this compound acts as a selective 5-HT2B receptor agonist (Ki: 11.2 nM) . It stimulates phosphoinositide hydrolysis and increases intracellular Ca²⁺ concentrations, leading to vasoconstriction in rat pulmonary arteries and aortic tissues. Researchers should validate receptor specificity using radioligand binding assays and measure downstream signaling (e.g., Ca²⁺ flux via fluorometric assays) .
Q. How does this compound affect serotonin and dopamine release in neuronal models?
In vitro studies demonstrate that (R)-Norfenfluramine induces Ca²⁺-dependent serotonin release from rat hippocampal synaptosomes and enhances dopamine release more potently than fenfluramine. Researchers should employ HPLC or LC-MS to quantify neurotransmitter levels in synaptosomal preparations and correlate findings with functional assays (e.g., vascular contraction) .
Q. What experimental models are suitable for studying this compound-induced pulmonary hypertension?
Primary rat pulmonary artery smooth muscle cells (PASMCs) and in vivo rat models are standard. Key endpoints include measuring vasoconstriction (via wire myography) and 5-HT2B receptor activation. Note that (R)-Norfenfluramine causes more severe pulmonary vasoconstriction than dexfenfluramine, requiring careful dose calibration (e.g., 1–300 μg/kg IV in conscious rats) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo proliferative effects of (R)-Norfenfluramine in pulmonary arterial hypertension (PAH)?
While (R)-Norfenfluramine induces vasoconstriction in vitro, it does not directly stimulate PAH-PASMC proliferation. To address this discrepancy, combine transcriptomic profiling (e.g., RNA-seq of Tph1 and CYP1B1 pathways) with functional studies in SERT-expressing cell lines to assess serotonin synthesis modulation . Contrast results with dexfenfluramine metabolites to isolate 5-HT2B-specific effects .
Q. What methodological considerations are critical for pharmacokinetic studies of this compound?
Use liquid chromatography-mass spectrometry (LC-MS) to quantify plasma concentrations of (R)-Norfenfluramine and its metabolites. Key parameters include:
Q. How do researchers differentiate 5-HT2B receptor-mediated effects from off-target activity in cardiovascular studies?
Employ selective antagonists (e.g., SB204741 for 5-HT2B) in parallel with 5-HT2A/2C inhibitors (e.g., ketanserin). Validate using siRNA knockdown in primary cells. Cross-reference with functional outputs like inositol phosphate accumulation and Ca²⁺ mobilization to isolate receptor-specific pathways .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Storage : 4°C in airtight, moisture-resistant containers; for long-term storage, use -80°C (stable for 6 months) .
- Solubility : Prepare stock solutions in water (18.75 mg/mL) with sonication and heating to 60°C. Filter-sterilize (0.22 μm) for cell-based assays .
- Safety : Follow OSHA HCS guidelines; avoid inhalation and use PPE (gloves, lab coat) during handling .
Data Contradiction and Validation
Q. Why does (R)-Norfenfluramine show divergent effects on blood pressure in normotensive vs. hypertensive rat models?
In normotensive rats, it induces dose-dependent pressor responses (1–300 μg/kg IV), whereas in hypertensive models, it may paradoxically lower blood pressure due to altered receptor sensitivity. Address this by comparing 5-HT2B receptor density (via Western blot) and Ca²⁺ signaling in aortic tissues across models .
Q. How can researchers reconcile conflicting reports on (R)-Norfenfluramine’s role in serotonin depletion?
Studies show that 2.5–5 mg/kg IP reduces serotonin and 5-HIAA in rat brain regions, but this effect is context-dependent. Use microdialysis in specific brain areas (e.g., pallidum, brainstem) and control for dietary tryptophan intake to minimize variability .
Ethical and Technical Compliance
Q. What NIH guidelines apply to preclinical studies involving this compound?
Adhere to ARRIVE 2.0 standards for animal studies, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
